molecular formula C24H25BrN2O2 B3435689 6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline

6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline

Cat. No. B3435689
M. Wt: 453.4 g/mol
InChI Key: OWULHDLIJIWYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as BRD-9539, is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound belongs to the class of quinoline derivatives and has been shown to have promising effects in various biochemical and physiological processes.

Mechanism of Action

6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline works by binding to the bromodomain of BRD4, which prevents it from interacting with chromatin and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, which can have a variety of effects depending on the specific genes involved.
Biochemical and Physiological Effects:
6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a BRD4 inhibitor, it has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cell lines. It has also been shown to have potential in the treatment of obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline is its specificity for the bromodomain of BRD4, which makes it a promising tool for studying the role of BRD4 in various biological processes. However, one limitation of this compound is its relatively low potency compared to other BRD4 inhibitors, which can make it less effective in certain applications.

Future Directions

There are many potential future directions for research on 6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline and related compounds. One area of interest is the development of more potent and selective BRD4 inhibitors for use in cancer therapy and other applications. Another area of interest is the study of the role of BRD4 in various biological processes, including inflammation, metabolism, and gene regulation. Overall, the potential applications of 6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline and related compounds are vast, and further research is needed to fully understand their potential.

Scientific Research Applications

6-bromo-2-(4-tert-butylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its potential as an inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a key role in the regulation of gene expression and has been implicated in various diseases, including cancer. Inhibition of BRD4 has been shown to have promising effects in the treatment of cancer and other diseases.

properties

IUPAC Name

[6-bromo-2-(4-tert-butylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O2/c1-24(2,3)17-6-4-16(5-7-17)22-15-20(23(28)27-10-12-29-13-11-27)19-14-18(25)8-9-21(19)26-22/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULHDLIJIWYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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